molecular formula C31H26N2 B8625862 Bis(1-methylindol-3-yl)-(1,1'-biphenyl-4-yl)methane CAS No. 347376-80-1

Bis(1-methylindol-3-yl)-(1,1'-biphenyl-4-yl)methane

Cat. No. B8625862
M. Wt: 426.5 g/mol
InChI Key: FENAGUKIQAZTLZ-UHFFFAOYSA-N
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Patent
US07022730B2

Procedure details

The compound Bis(1-methylindol-3-yl)-(1,1′-biphenyl-4-yl)methane was prepared following procedure A, starting from N-methyl indole and 4-biphenyl carboxaldehyde. LC: Tr 2.92 min, MS: 427 (M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.[C:11]1([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:16]=[CH:15][C:14]([CH:17]=O)=[CH:13][CH:12]=1>>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH:17]([C:4]2[C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:2]([CH3:1])[CH:3]=2)[C:14]2[CH:15]=[CH:16][C:11]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:12][CH:13]=2)=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tr 2.92 min, MS
Duration
2.92 min

Outcomes

Product
Name
Type
product
Smiles
CN1C=C(C2=CC=CC=C12)C(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CN(C2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.